molecular formula C15H10FNO3 B4953690 5-Fluoro-2-(2-methoxyphenyl)isoindole-1,3-dione

5-Fluoro-2-(2-methoxyphenyl)isoindole-1,3-dione

Cat. No.: B4953690
M. Wt: 271.24 g/mol
InChI Key: WJYWRAICXHKWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(2-methoxyphenyl)isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-methoxyphenyl)isoindole-1,3-dione typically involves the reaction of 2-methoxybenzaldehyde with 5-fluoroisatin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-methoxyphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

5-Fluoro-2-(2-methoxyphenyl)isoindole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methoxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds share structural similarities and exhibit similar biological activities.

    N-Substituted 1H-isoindole-1,3(2H)-dione derivatives: These derivatives also possess the isoindole-1,3-dione core and are studied for their medicinal properties.

Uniqueness

5-Fluoro-2-(2-methoxyphenyl)isoindole-1,3-dione stands out due to its unique combination of the fluoro and methoxy substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-fluoro-2-(2-methoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16)8-11(10)15(17)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYWRAICXHKWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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